6-bromo-4-(methylamino)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Description
6-Bromo-4-(methylamino)-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione is a heterocyclic compound featuring a benzothiopyran-dione core substituted with a bromine atom at position 6 and a methylamino group at position 2. Its molecular formula is C₁₀H₁₁BrN₂O₂S, with a molecular weight of 327.18 g/mol (calculated). The bromine substituent enhances lipophilicity and electronic effects, while the methylamino group may influence biological interactions, such as receptor binding .
Properties
IUPAC Name |
6-bromo-N-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-12-9-4-5-15(13,14)10-3-2-7(11)6-8(9)10/h2-3,6,9,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXOOHJDFBOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCS(=O)(=O)C2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target the insulin-like growth factor 1 receptor .
Mode of Action
Related compounds have been known to participate in palladium catalyzed selective amination .
Biochemical Pathways
Related compounds have been known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Related compounds have been known to yield certain products through palladium catalyzed selective amination .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling, a reaction related compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biological Activity
6-Bromo-4-(methylamino)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of 6-bromo-4-(methylamino)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is . The structural characteristics include a bromine atom and a methylamino group that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrN O₂S |
| Molecular Weight | 300.19 g/mol |
| Melting Point | 126–128 °C |
| CAS Number | 321391-98-4 |
Antioxidant Activity
Recent studies have indicated that compounds similar to 6-bromo-4-(methylamino)-3,4-dihydro-2H-benzothiopyran-1,1-dione exhibit significant antioxidant properties. For instance, derivatives of bromophenols have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The mechanism often involves the modulation of the Nrf2 signaling pathway, which is crucial for cellular antioxidant defense .
Anticancer Activity
The anticancer potential of this compound is supported by evidence from related studies where bromophenol derivatives demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from marine algae have been shown to induce apoptosis in leukemia cells while not affecting the cell cycle distribution . This suggests that 6-bromo-4-(methylamino)-3,4-dihydro-2H-benzothiopyran-1,1-dione may also possess similar capabilities.
Case Study:
A study synthesized several bromophenol derivatives and tested their effects on K562 leukemia cells. The results indicated a significant reduction in cell viability and increased apoptosis rates in treated cells compared to controls .
Anti-inflammatory Activity
While specific data on the anti-inflammatory activity of 6-bromo-4-(methylamino)-3,4-dihydro-2H-benzothiopyran-1,1-dione is limited, related compounds have been reported to exhibit such properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Benzothiopyran-Dione Core
8-(Chloromethyl)-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione
- Molecular Formula : C₁₀H₁₁ClO₂S
- Molecular Weight : 230.71 g/mol
- Key Differences: Replaces the bromine at position 6 with a chloromethyl group at position 7. The chloromethyl group introduces steric bulk, which may affect binding affinity in biological systems .
(4S)-4-Hydroxy-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione
- Molecular Formula : C₉H₁₀O₃S
- Molecular Weight : 198.24 g/mol
- Key Differences: Substitutes the methylamino group at position 4 with a hydroxyl group. The hydroxyl group increases polarity, enhancing water solubility compared to the methylamino derivative. Stereochemistry (S-configuration) may influence chiral recognition in biological targets .
(4R)-4-Hydroxy-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione
- Molecular Formula : C₉H₁₀O₃S
- Molecular Weight : 198.24 g/mol
- Key Differences: The R-enantiomer of the hydroxy derivative. Enantiomeric differences could lead to divergent pharmacokinetic or pharmacodynamic profiles compared to the S-form and the methylamino-brominated compound .
Functional Group Analogues: Methylamino Derivatives
4-(Methylamino)pyridine (4-MAP)
- Molecular Formula : C₆H₈N₂
- Molecular Weight : 108.14 g/mol
- Key Differences: A pyridine-based analog lacking the benzothiopyran-dione core. Studies show that methylamino substitution enhances potency in voltage-gated calcium channel (HVACC) modulation compared to 4-aminopyridine (4-AP). This suggests that the methylamino group in the target compound may similarly enhance bioactivity, though structural differences limit direct extrapolation .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | LogP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|---|
| 6-Bromo-4-(methylamino)-benzothiopyran-dione | C₁₀H₁₁BrN₂O₂S | 327.18 | Br (6), NHCH₃ (4) | ~2.5 | ~0.1 |
| 8-(Chloromethyl)-benzothiopyran-dione | C₁₀H₁₁ClO₂S | 230.71 | ClCH₂ (8) | ~1.8 | ~0.5 |
| (4S)-4-Hydroxy-benzothiopyran-dione | C₉H₁₀O₃S | 198.24 | OH (4) | ~0.9 | ~5.0 |
| 4-(Methylamino)pyridine | C₆H₈N₂ | 108.14 | NHCH₃ (4) | ~0.3 | ~50.0 |
*Estimated values based on substituent contributions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
